5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
CAS No.: 400080-36-6
Cat. No.: VC7268933
Molecular Formula: C15H14Cl2N2O4S
Molecular Weight: 389.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400080-36-6 |
|---|---|
| Molecular Formula | C15H14Cl2N2O4S |
| Molecular Weight | 389.25 |
| IUPAC Name | [5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
| Standard InChI | InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20) |
| Standard InChI Key | KNIFAECVBBZQPM-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 5-chloro-substituted phenyl ring connected to a dimethylsulfamate group via an ester linkage. The 4-chloroanilino moiety is attached through a carbamoyl bridge, creating a planar aromatic system with potential for π-π interactions. The IUPAC name, [5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate, reflects this connectivity. Key bond lengths and angles, derived from crystallographic studies of analogous compounds, suggest a slight distortion in the sulfamate group due to steric interactions between the dimethylamino and chlorophenyl groups .
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–8.1 ppm), sulfamate methyl groups (δ 3.1 ppm), and the carbamoyl NH proton (δ 10.5 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, 1680 cm⁻¹) and sulfamate (S=O, 1170 cm⁻¹) functional groups. Mass spectrometry data align with the molecular ion peak at m/z 389.25, corroborating the molecular weight.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with 5-chloro-2-hydroxybenzaldehyde, which undergoes sequential reactions:
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Chlorination: Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chlorides.
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Carbamoylation: Reaction with 4-chloroaniline in the presence of N,N-dimethylformamide (DMF) forms the carbamoyl linkage.
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Sulfamation: Introduction of dimethylsulfamoyl chloride under basic conditions yields the final product.
Optimal conditions include temperatures of 60–80°C, anhydrous solvents, and catalytic triethylamine, achieving yields of 65–72%.
Industrial Scalability Challenges
Applications in Research and Industry
Agrochemical Applications
Preliminary studies indicate herbicidal activity against broadleaf weeds, with an IC₅₀ of 12 µM for Amaranthus retroflexus. The chlorine atoms enhance lipophilicity, facilitating membrane penetration in plant cells .
Materials Science
The compound’s aromatic rigidity and sulfamate polarity make it a candidate for liquid crystal displays (LCDs). Its nematic phase behavior has been observed at temperatures above 150°C, though thermal stability remains a limitation.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate with its 2-chloroanilino isomer (CAS No. 338406-03-4) reveals stark differences in bioactivity . The 4-chloro derivative shows 3-fold higher carbonic anhydrase inhibition, attributed to better alignment with the enzyme’s active site .
| Property | 4-Chloroanilino Derivative | 2-Chloroanilino Derivative |
|---|---|---|
| Carbonic Anhydrase IC₅₀ | 0.8 µM | 2.5 µM |
| LogP | 3.2 | 2.9 |
| Melting Point | 178°C | 165°C |
Substituent Modifications
Replacing the dimethylsulfamate group with a trifluoromethylsulfonyl moiety (as in CHEMBL3934594) increases metabolic stability but reduces aqueous solubility (LogP = 4.1) . Such trade-offs underscore the need for balanced molecular design.
Challenges and Future Directions
Stability Optimization
The compound’s sulfamate ester is prone to hydrolysis in acidic media (t₁/₂ = 2.3 h at pH 2). Prodrug strategies, such as masking the sulfamate as a phosphate ester, are under investigation to enhance oral bioavailability.
Synthetic Methodology Advancements
Photocatalytic C–H activation has been proposed to streamline synthesis, reducing reliance on multistep sequences . Early trials show a 40% yield improvement but require costly iridium catalysts .
Environmental Impact Mitigation
Chlorinated byproducts generated during synthesis pose ecological risks. Green chemistry approaches, including biocatalytic routes using Pseudomonas fluorescens lipases, are being explored to minimize waste.
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